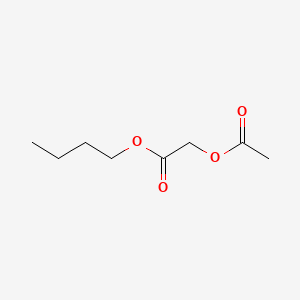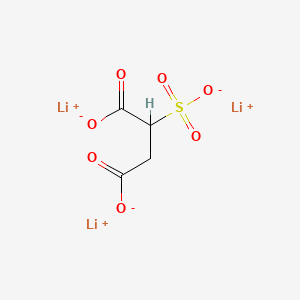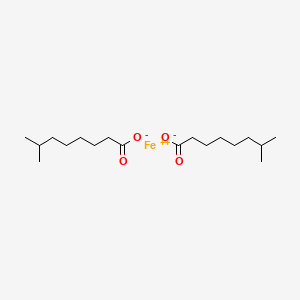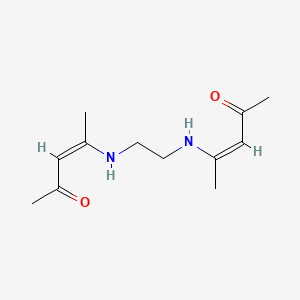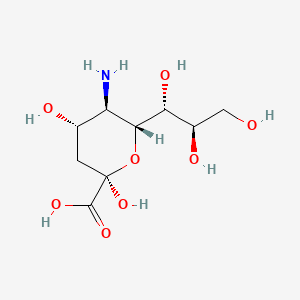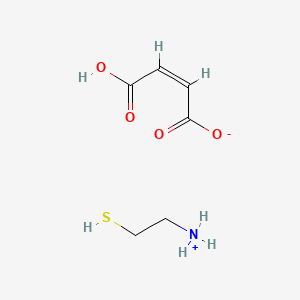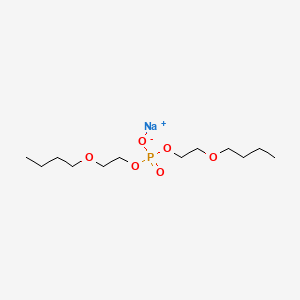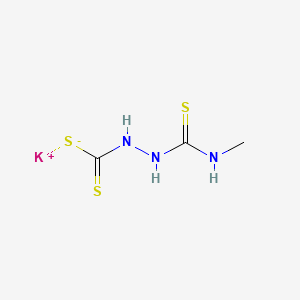
Potassium 3-(methylthiocarbamoyl)dithiocarbazate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(methylthiocarbamoyl)dithiocarbazate is a heterocyclic organic compound with the molecular formula C3H6KN3S3 and a molecular weight of 219.40 g/mol. This compound is known for its unique structure, which includes a potassium ion and a dithiocarbazate moiety. It is primarily used in research and industrial applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methylthiocarbamoyl)dithiocarbazate typically involves the reaction of methyl isothiocyanate with hydrazine hydrate, followed by the addition of carbon disulfide and potassium hydroxide. The reaction conditions often include:
Step 1: Methyl isothiocyanate reacts with hydrazine hydrate in an aqueous medium at room temperature to form the intermediate product.
Step 2: Carbon disulfide is then added to the reaction mixture, which is stirred for several hours.
Step 3: Potassium hydroxide is added to the mixture to neutralize the reaction and form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(methylthiocarbamoyl)dithiocarbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbazate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbazates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium 3-(methylthiocarbamoyl)dithiocarbazate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Potassium 3-(methylthiocarbamoyl)dithiocarbazate involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-(ethylthiocarbamoyl)dithiocarbazate
- Potassium 3-(phenylthiocarbamoyl)dithiocarbazate
- Potassium 3-(butylthiocarbamoyl)dithiocarbazate
Uniqueness
Potassium 3-(methylthiocarbamoyl)dithiocarbazate is unique due to its specific methylthiocarbamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
CAS No. |
31663-89-5 |
|---|---|
Molecular Formula |
C3H6KN3S3 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
potassium;N-(methylcarbamothioylamino)carbamodithioate |
InChI |
InChI=1S/C3H7N3S3.K/c1-4-2(7)5-6-3(8)9;/h1H3,(H2,4,5,7)(H2,6,8,9);/q;+1/p-1 |
InChI Key |
KFNVJFHCAMTERP-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=S)NNC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


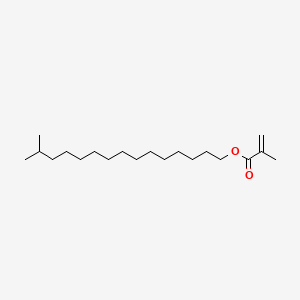
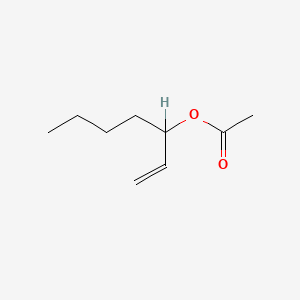


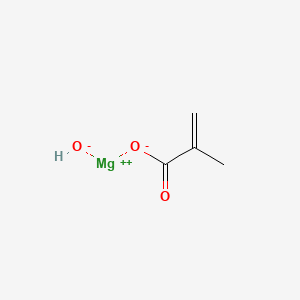
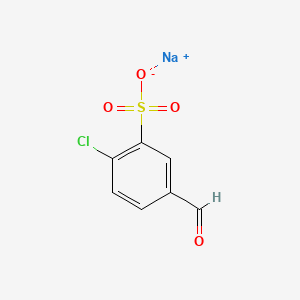
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
